Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is characterized by a four-membered cyclobutane ring system with specific substituent positioning that creates distinct stereochemical configurations. The compound possesses the molecular formula C₇H₁₄ClNO₂ with a molecular weight of 179.64 grams per mole. The core structural framework consists of a cyclobutane ring bearing a carboxylate ester group at the 1-position and an aminomethyl substituent at the 3-position, forming the hydrochloride salt through protonation of the amino functionality.
The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the cyclobutane framework. Research has identified distinct stereoisomeric forms, including the cis-configuration where the aminomethyl and carboxylate groups are positioned on the same face of the cyclobutane ring. The Simplified Molecular Input Line Entry System notation for the cis-isomer is represented as Cl.COC(=O)[C@@H]1CC@HC1, indicating the specific stereochemical arrangement of the substituents. This stereochemical configuration significantly influences the compound's biological activity and physicochemical properties.
The International Chemical Identifier key for the compound is DEFMSHLXCSNVHM-UHFFFAOYSA-N, providing a unique structural identifier within chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride, reflecting the precise positioning of functional groups within the molecular framework. The rigid cyclobutane ring system contributes to the compound's conformational constraints, which play a crucial role in its interaction with biological targets and overall stability profile.
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations have revealed that this compound exhibits a slightly distorted square-planar cyclobutane ring configuration with substituents positioned on different faces of the ring system. This structural arrangement results from the inherent ring strain present in four-membered cyclic systems, which induces specific conformational preferences to minimize steric interactions between adjacent substituents. The crystal structure analysis demonstrates that the compound adopts a conformation where the aminomethyl and carboxylate functionalities are oriented to minimize intramolecular repulsion while maximizing intermolecular hydrogen bonding opportunities.
The conformational dynamics of the compound are significantly restricted due to the rigid nature of the cyclobutane ring system. Unlike larger ring systems that exhibit considerable flexibility, the four-membered ring constrains the molecule to specific conformational states, which has important implications for its biological activity. The presence of the hydrochloride salt formation introduces additional stabilizing interactions through ionic bonding between the protonated amino group and the chloride anion, further constraining the molecular conformation and enhancing crystalline stability.
Detailed conformational analysis reveals that the compound exists in multiple stereoisomeric forms, each with distinct three-dimensional arrangements that influence their respective physicochemical properties. The stereochemical arrangement of substituents on the cyclobutane ring affects the overall molecular dipole moment and hydrogen bonding patterns, which subsequently impact crystal packing efficiency and intermolecular interactions within the solid state. These conformational characteristics make the compound particularly valuable as a rigid analogue of γ-aminobutyric acid, where the conformational restriction can provide insights into structure-activity relationships in neurotransmitter research.
Thermodynamic Stability and Phase Transition Behavior
The thermodynamic stability of this compound is significantly enhanced by its salt formation, which provides improved thermal stability compared to the free base form. Storage recommendations indicate that the compound maintains stability at room temperature when protected from moisture, suggesting favorable thermodynamic properties under standard laboratory conditions. The hydrochloride salt formation contributes to the compound's overall thermodynamic stability through the formation of strong ionic interactions between the protonated amino group and the chloride counterion.
Experimental data regarding specific melting point determinations indicate that precise thermal analysis requires careful experimental methodology due to the compound's hygroscopic nature and potential for thermal decomposition. The phase transition behavior of the compound is influenced by its crystalline structure and the presence of multiple intermolecular hydrogen bonding networks formed between the hydrochloride salt and surrounding molecular environments. These interactions create a complex thermal profile that requires specialized analytical techniques for complete characterization.
The thermal stability profile demonstrates that the compound maintains structural integrity under moderate heating conditions, making it suitable for various synthetic transformations and analytical procedures. However, exposure to elevated temperatures may result in dehydrochlorination reactions, leading to the formation of the free base and potential cyclization products. The thermodynamic stability is further enhanced by the compound's ability to form stable crystal hydrates under specific humidity conditions, which can provide additional stabilization through hydrogen bonding networks involving water molecules.
Research indicates that the compound exhibits excellent storage stability when maintained under controlled atmospheric conditions with minimal moisture exposure. The recommended storage protocol involves maintenance at room temperature in an inert atmosphere, which prevents oxidative degradation and hydrolytic decomposition that could compromise the compound's structural integrity. These stability characteristics make the compound particularly suitable for long-term storage and transportation in pharmaceutical research applications.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound demonstrate significant enhancement compared to its corresponding free base form, primarily due to the ionic nature of the hydrochloride salt. Quantitative solubility data indicate that the compound exhibits considerable water solubility, which is attributed to the ionic interactions between the protonated amino group and the chloride anion, as well as the hydrogen bonding capacity of both the ester and amino functionalities. This enhanced aqueous solubility makes the compound particularly valuable for biological assays and pharmaceutical formulation development.
Detailed solubility studies reveal that the compound's dissolution behavior is influenced by solution pH, with optimal solubility observed under acidic conditions where the amino group remains fully protonated. Stock solution preparation protocols recommend initial dissolution at elevated temperatures followed by ultrasonic treatment to ensure complete solvation. The compound's solubility profile encompasses a range of organic solvents, with polar protic solvents showing enhanced dissolution capacity compared to nonpolar alternatives.
| Solvent System | Solubility Behavior | Recommended Concentration |
|---|---|---|
| Distilled Water | Highly Soluble | Up to 10 millimolar |
| Dimethyl Sulfoxide | Readily Soluble | Stock solutions viable |
| Methanol | Moderately Soluble | Heating recommended |
| Ethanol | Limited Solubility | Requires elevated temperature |
Partition coefficient determinations indicate that the compound exhibits hydrophilic characteristics with a calculated logarithmic partition coefficient of approximately 0.5661, suggesting favorable distribution in aqueous phases over lipophilic environments. This partition behavior is consistent with the compound's ionic nature and multiple hydrogen bonding sites, which promote interactions with polar solvent systems. The distribution characteristics have important implications for the compound's bioavailability and cellular uptake mechanisms in biological systems.
The compound's solvation behavior demonstrates temperature-dependent characteristics, with increased dissolution rates observed at elevated temperatures. Preparation protocols for concentrated stock solutions recommend heating to 37 degrees Celsius followed by ultrasonic agitation to achieve complete dissolution. The solubility enhancement observed with the hydrochloride salt formation represents a significant improvement over the free base, making this derivative particularly valuable for research applications requiring high aqueous solubility and solution stability.
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-39-9 | |
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride (MAMCBH) is a compound with significant potential in medicinal chemistry, characterized by its unique cyclobutane structure and functional groups that suggest diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
MAMCBH has the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. The compound features a cyclobutane ring substituted with an aminomethyl group and a carboxylate ester group. These structural characteristics contribute to its reactivity and potential interactions with biological macromolecules, such as enzymes and receptors.
Preliminary studies indicate that MAMCBH may influence various biochemical pathways, particularly those related to neurotransmission and enzyme activity. The presence of the amine group allows for potential hydrogen bonding and ionic interactions with biological targets, which could enhance its therapeutic properties.
Pharmacological Potential
Research has highlighted several pharmacological activities associated with MAMCBH:
- Neurotransmitter Modulation : There is evidence suggesting that MAMCBH may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Interaction : Initial findings indicate that the compound could interact with specific enzymes, affecting metabolic pathways crucial for cellular functions.
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although comprehensive evaluations are still required to substantiate these claims.
Synthesis of MAMCBH
The synthesis of MAMCBH typically involves multi-step organic reactions. Common methods include:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions to establish the cyclobutane framework.
- Substitution Reactions : Introducing the aminomethyl group through nucleophilic substitution.
- Hydrochloride Formation : Converting the base form to its hydrochloride salt to enhance solubility in aqueous solutions.
Comparative Analysis with Related Compounds
MAMCBH shares structural similarities with other compounds, which can provide insights into its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(Aminomethyl)cyclopentanecarboxylate | C₇H₁₄N₂O₂ | Cyclopentane ring; different ring size |
| Methyl 4-(Aminomethyl)cyclopropanecarboxylate | C₇H₁₄N₂O₂ | Smaller cyclopropane ring |
| Ethyl 3-(Aminomethyl)cyclobutanecarboxylate | C₈H₁₆N₂O₂ | Ethyl instead of methyl group |
| Methyl 3-oxocyclobutanecarboxylate | C₇H₁₄N₂O₂ | Contains a ketone group instead of an aminomethyl group |
MAMCBH is distinguished by its cyclobutane framework, which may offer unique steric and electronic properties not found in other similar compounds. This uniqueness could lead to different biological activities or applications compared to its analogs.
Case Studies and Research Findings
While comprehensive clinical data on MAMCBH is limited, several studies have explored its potential applications:
- Neuropharmacology Studies : Investigations into how MAMCBH affects neurotransmitter release in animal models have shown promising results, suggesting it may serve as a scaffold for developing new antidepressants or anxiolytics.
- Antimicrobial Testing : Laboratory tests have indicated that derivatives of MAMCBH exhibit varying degrees of antimicrobial activity against common pathogens, warranting further exploration into their use as potential antibiotics .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is being investigated for its potential as a scaffold in drug discovery. The presence of the amine group allows it to interact with various biological targets, which may influence pathways related to neurotransmission and enzyme activity. Preliminary studies have shown that this compound exhibits significant biological activity, warranting further exploration into its pharmacological properties.
Potential Therapeutic Areas :
- Neurological disorders
- Cancer treatment (e.g., as a potential DOT1L inhibitor in leukemia models)
- Anti-inflammatory applications (e.g., modulation of RORyt activity)
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows researchers to use it as a building block for synthesizing derivatives with tailored properties. The synthesis typically involves multi-step organic reactions that can be optimized for high yield and purity.
Synthesis Methodology :
- Multi-step organic reactions
- Flash chromatography for purification
Case Study 1: Pharmacological Activity
In a study investigating the pharmacological effects of this compound, researchers focused on its interaction with cellular pathways implicated in leukemia. The compound was tested for its ability to inhibit DOT1L, an enzyme involved in histone methylation linked to cancer progression. Results indicated that treatment with this compound led to reduced colony-forming potential in leukemia cell lines, suggesting its utility as a therapeutic agent .
Case Study 2: Synthesis Optimization
Another study aimed at optimizing the synthesis of this compound demonstrated efficient production methods using continuous flow processes. This approach resulted in higher yields and purity compared to traditional batch methods, showcasing its potential for large-scale applications in pharmaceutical manufacturing.
Comparison with Similar Compounds
Table 1: Key Cyclobutane-Based Analogues
Key Observations :
- Structural Rigidity vs.
- Analytical Data: Methyl 1-(Methylamino)cyclobutanecarboxylate HCl exhibits distinct LCMS (m/z 411) and HPLC profiles, suggesting differences in polarity and fragmentation patterns compared to the target compound .
Cyclopentane and Cyclohexane Derivatives
Table 2: Cyclopentane/Cyclohexane Analogues with Similarity Scores
Key Observations :
- Ring Size Impact : Cyclohexane and cyclopentane analogues exhibit lower ring strain compared to cyclobutane derivatives, which may enhance conformational flexibility but reduce binding affinity in targets requiring compact scaffolds .
- Stereochemical Effects : The cis/trans configurations in these analogues influence solubility and intermolecular interactions, as seen in NMR spectral shifts (e.g., δ 3.89–3.86 ppm for cyclopentane derivatives) .
Structural Analogues with Varied Substituents
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl: A branched-chain amino ester with a similarity score of 0.94. Its ¹H-NMR (DMSO-D6: δ 9.00 ppm, brs) indicates distinct proton environments due to the absence of a cyclobutane ring .
- Ethyl 3-Aminocyclobutanecarboxylate HCl: The ethyl ester variant (CAS 61367-07-5) shows reduced polarity compared to methyl esters, affecting chromatographic behavior .
Data Tables
Refer to Tables 1 and 2 above for comparative data.
Preparation Methods
Stepwise Preparation Method Based on Literature
A representative and detailed synthetic method is described in patent CN109053496B, which outlines the preparation of a closely related intermediate, 3-Boc-aminomethyl cyclobutanone, that can be adapted toward the synthesis of methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of acetal intermediate | 3-oxocyclobutanecarboxylic acid reacts with trimethyl orthoformate in methanol with catalytic p-toluenesulfonic acid, heated under reflux for 5 hours | Acetal compound 1 |
| 2 | Amination | Compound 1 reacts with benzylamine in methanol under reflux overnight with catalytic sodium methoxide | Aminated compound 2 |
| 3 | Reduction | Compound 2 is reduced with red aluminum in tetrahydrofuran, heated under reflux for 3 hours | Reduced compound 3 |
| 4 | Debenzylation | Hydrogenation of compound 3 using Pd/C catalyst in methanol at room temperature overnight | Deprotected amine compound 4 |
| 5 | Boc protection | Compound 4 reacts with Boc anhydride in methanol at room temperature for 1 hour | Boc-protected amine compound 5 |
| 6 | Hydrochloride salt formation | Compound 5 stirred in 0.05M hydrochloric acid solution at room temperature for 3 hours | Target hydrochloride salt compound 6 |
This synthetic route highlights the use of protecting groups (Boc) and catalytic hydrogenation to achieve the amine functionality, followed by salt formation to yield the hydrochloride salt form.
Direct Preparation of this compound
While the above method focuses on a Boc-protected intermediate, the direct preparation of this compound involves:
- Starting from methyl 3-(aminomethyl)cyclobutanecarboxylate (free base),
- Dissolving in appropriate solvents (e.g., methanol, water),
- Treating with hydrochloric acid to precipitate or crystallize the hydrochloride salt.
This process is typically performed under controlled temperature and moisture conditions to ensure product stability and purity.
Solubility and Stock Solution Preparation
The hydrochloride salt form is preferred for its enhanced solubility and stability. Preparation of stock solutions for research use follows precise molarity calculations, as shown in the following data table adapted from GLPBIO:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 5.5667 | 1.1133 | 0.5567 |
| 5 | 27.8334 | 5.5667 | 2.7833 |
| 10 | 55.6669 | 11.1334 | 5.5667 |
This table guides preparation of stock solutions at various concentrations, essential for consistent experimental protocols.
Research Findings on Synthetic Efficiency and Purity
- The hydrogenation step using Pd/C is critical for debenzylation and achieving a high-purity amine intermediate.
- Boc protection/deprotection strategies allow for selective functional group transformations without side reactions.
- The hydrochloride salt exhibits good stability when stored at room temperature away from moisture, with recommended storage at -80°C for up to 6 months to maintain integrity.
- The overall synthetic route provides yields exceeding 95% purity as confirmed by certificate of analysis (COA) data from reputable suppliers.
Additional Synthetic Approaches and Functionalization
Recent advances in C–H functionalization chemistry provide alternative routes to cyclobutane derivatives, which may be adapted for aminomethyl substitution. For example, palladium-catalyzed C–H arylation of cyclobutane derivatives has been demonstrated with high regio- and stereoselectivity, offering potential for streamlined synthesis of substituted cyclobutane carboxylates. However, these methods are more exploratory and may require further optimization for industrial-scale preparation.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acetal formation | 3-oxocyclobutanecarboxylic acid, trimethyl orthoformate, p-TsOH, reflux | Protect keto group | 5 hours reflux |
| Amination | Benzylamine, NaOMe catalyst, reflux | Introduce aminomethyl group | Overnight reaction |
| Reduction | Red aluminum, THF, reflux | Reduce intermediate | 3 hours reflux |
| Debenzylation | Pd/C, H2, methanol, RT, overnight | Remove benzyl protecting group | Hydrogenation |
| Boc protection | Boc anhydride, methanol, RT | Protect amine for stability | 1 hour reaction |
| Hydrochloride salt formation | 0.05 M HCl, RT, 3 hours | Form stable hydrochloride salt | Final product preparation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of a cyclobutane carboxylic acid derivative with methanol, followed by aminomethylation and subsequent HCl salt formation. Key reaction parameters include temperature control (e.g., maintaining 0–20°C during esterification to minimize side reactions) and pH adjustments to stabilize intermediates. For example, highlights its use as a building block, suggesting multi-step protocols with purification via recrystallization or chromatography. Optimization of solvent systems (e.g., aqueous HCl for salt formation) is critical to achieving >95% purity .
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying cyclobutane ring protons (δ 2.5–3.5 ppm) and ester/amine functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight. emphasizes the use of certified reference standards for method validation, ensuring accurate quantification of impurities (<0.1%) .
Q. What are the key solubility and stability considerations when handling this compound in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4), but stability varies with pH. Buffered solutions (pH 4–6) prevent ester hydrolysis, while lyophilization extends shelf life. notes that storage at –20°C under inert atmosphere minimizes degradation. Pre-formulation studies should include accelerated stability testing (40°C/75% RH) to predict long-term behavior .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis. For example, demonstrates the use of chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers. Kinetic resolution during aminomethylation (using enantioselective catalysts like BINOL-derived ligands) can improve enantiomeric excess (ee >98%). Reaction monitoring with polarimetry or circular dichroism (CD) ensures stereochemical fidelity .
Q. What strategies are effective in resolving contradictions in reported bioactivity data for cyclobutane-based aminomethyl esters?
- Methodological Answer : Discrepancies often arise from stereochemical variations or impurity profiles. Researchers should:
- Cross-validate bioassays (e.g., SPR vs. ELISA for protein binding studies) using standardized protocols ().
- Re-synthesize batches under controlled conditions (e.g., ’s three-step protocol) to isolate confounding factors.
- Employ orthogonal characterization (e.g., X-ray crystallography for absolute configuration) to confirm structural consistency .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ring strain (~27 kcal/mol) increases electrophilicity at the ester carbonyl, facilitating nucleophilic attack. Comparative studies with cyclohexane analogs () show 3–5× faster reaction rates with amines (e.g., SN2 mechanisms). Computational modeling (DFT) predicts transition-state geometries, while kinetic studies under varying temperatures (Arrhenius plots) quantify activation barriers. highlights fluorine substitution at the 4-position to modulate electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
